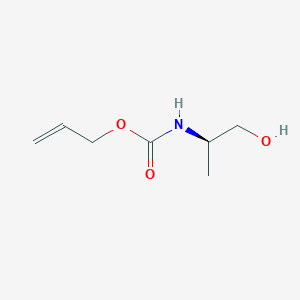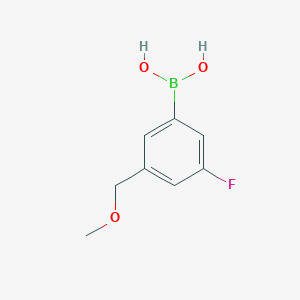
4-Fluor-3-(Isopropoxymethyl)phenylboronsäure
Übersicht
Beschreibung
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid involves various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is represented by the molecular formula C10H14BFO3 . The molecular weight of this compound is 212.03 g/mol.
Chemical Reactions Analysis
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki coupling reactions using microwave and triton B catalyst . It can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .
Physical And Chemical Properties Analysis
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a solid compound . Its molecular weight is 212.03 g/mol. More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
4-Fluor-3-(Isopropoxymethyl)phenylboronsäure: wurde aufgrund ihrer Wechselwirkung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen in verschiedenen sensorischen Anwendungen eingesetzt . Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Nachweisverfahren. Die Verbindung kann an der Grenzfläche des Sensormaterials oder innerhalb der Massenprobe verwendet werden, was den Nachweis von Biomolekülen und Umweltanalyten mit hoher Spezifität ermöglicht.
Biologische Markierung und Proteinmanipulation
Die Boronsäure-Einheit dieser Verbindung ermöglicht die selektive Bindung an Diole, eine häufige funktionelle Gruppe in Biomolekülen. Diese Eigenschaft wird in biologischen Markierungs- und Proteinmanipulationstechniken genutzt, bei denen sie zur Modifizierung von Proteinen oder zum Anbringen von Markierungen für Bildgebungs- und Trackingzwecke verwendet werden kann .
Therapeutische Entwicklung
Boronsäuren, einschließlich This compound, werden wegen ihres Potenzials in der therapeutischen Entwicklung untersucht. Ihre Fähigkeit, mit verschiedenen Biomolekülen zu interagieren, macht sie zu Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Behandlung von Krankheiten, an denen Glykoproteine oder andere diolhaltige Strukturen beteiligt sind .
Glukose-Sensorik
Diese Verbindung hat sich als vielversprechend für die spezifische Erkennung von Glukose erwiesen, was ein entscheidender Aspekt des Diabetesmanagements ist. Eine Studie zeigte die Verwendung eines fluorhaltigen Phenylboronsäurederivats für die enzymfreie Glukosemessung unter physiologischen Bedingungen, was ihr Potenzial für eine nicht-invasive Blutzuckerüberwachung unterstreicht .
Elektrophorese und analytische Methoden
Die Wechselwirkung von Boronsäuren mit glykierten Molekülen wurde in der Elektrophorese eingesetzt, um diese Verbindungen zu trennen und zu analysieren. Darüber hinaus wurden Boronsäuren als Baustoffe für Mikropartikel und Polymere in verschiedenen analytischen Methoden verwendet .
Suzuki-Kupplungsreaktionen
In der synthetischen Chemie ist This compound ein wertvoller Reaktant in Suzuki-Kupplungsreaktionen. Diese Anwendung ist für die Herstellung von biologisch aktiven Verbindungen und neuartigen Materialien von Bedeutung und zeigt die Vielseitigkeit dieser Verbindung in der organischen Synthese .
Wirkmechanismus
Target of Action
The primary target of the compound 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and readily prepared . These properties may impact the bioavailability of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.
Result of Action
The result of the action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups and the reaction conditions could potentially influence the action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.
Safety and Hazards
Like many chemical compounds, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Zukünftige Richtungen
The future directions for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are likely to be influenced by ongoing research and development in the field of chemistry. Given its role as a reactant in various chemical reactions, it may find new applications in the synthesis of novel compounds and materials .
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The nature of these interactions involves the formation of a complex between 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid has been shown to interact with specific proteins involved in cell signaling, leading to alterations in downstream signaling pathways. Additionally, it can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, in Suzuki-Miyaura coupling reactions, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid forms a complex with palladium catalysts, facilitating the transmetalation process. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cellular function. At high doses, toxic or adverse effects can occur. Studies have shown that high doses of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can lead to cellular toxicity, organ damage, and other adverse effects in animal models. It is important to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interactions between 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and metabolic enzymes can affect the overall metabolic balance within cells, influencing cellular function and health .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within tissues can also affect its activity and function, as different tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
[4-fluoro-3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-5-9(11(13)14)3-4-10(8)12/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYBLKXYIMKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186805 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-98-8 | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-fluoro-3-[(1-methylethoxy)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



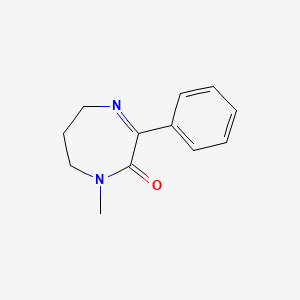
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
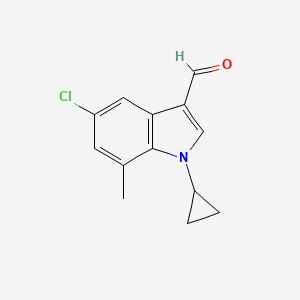
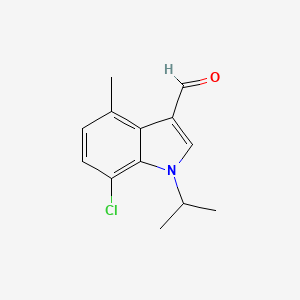
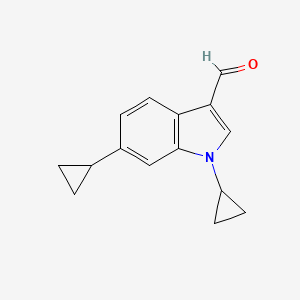
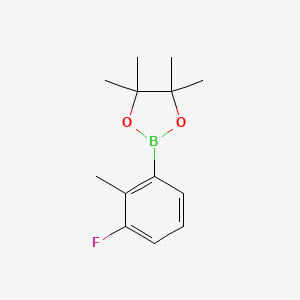

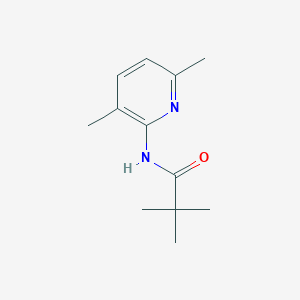
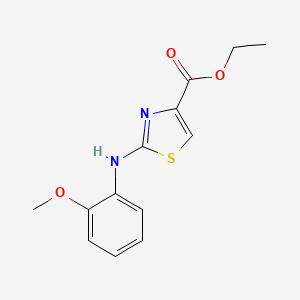

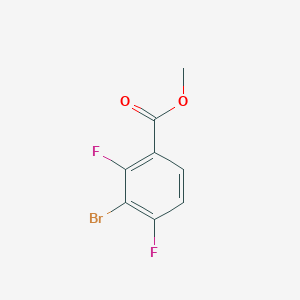
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
